molecular formula C12H6Cl4O B1581005 (1,1'-Biphenyl)-4-ol, 2',3',5',6'-tetrachloro- CAS No. 14962-32-4

(1,1'-Biphenyl)-4-ol, 2',3',5',6'-tetrachloro-

Cat. No. B1581005
CAS RN: 14962-32-4
M. Wt: 308 g/mol
InChI Key: KFRNOFIZNYHJDX-UHFFFAOYSA-N
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Description

“(1,1’-Biphenyl)-4-ol, 2’,3’,5’,6’-tetrachloro-” is a chemical compound also known as 2,3,5,6-tetrachlorobiphenyl . It has a molecular formula of C12H6Cl4 . This compound is a type of chemical entity and a subclass of a chemical compound .


Molecular Structure Analysis

The molecular structure of “(1,1’-Biphenyl)-4-ol, 2’,3’,5’,6’-tetrachloro-” can be represented by the canonical SMILES string: C1=CC=C (C=C1)C2=C (C (=CC (=C2Cl)Cl)Cl)Cl . The molecular weight of this compound is 291.919±0 dalton .


Physical And Chemical Properties Analysis

The molecular weight of “(1,1’-Biphenyl)-4-ol, 2’,3’,5’,6’-tetrachloro-” is 291.988 . Its molecular formula is C12H6Cl4 . The 3D structure of this compound can be viewed using Java or Javascript .

Scientific Research Applications

Biphenyl Dioxygenases and PCB Degradation

Biphenyl compounds, including polychlorinated biphenyls (PCBs) like "(1,1'-Biphenyl)-4-ol, 2',3',5',6'-tetrachloro-", are subject to degradation by microbial enzymes such as biphenyl dioxygenases. These enzymes play a crucial role in the bioremediation of PCB-contaminated environments. The functional versatility of biphenyl dioxygenases allows them to act on a wide range of biphenyl derivatives, facilitating the breakdown of these persistent organic pollutants (Furukawa, Suenaga, & Goto, 2004).

Environmental Impact and Toxic Responses of PCBs

Polychlorinated biphenyls, including specific congeners like "(1,1'-Biphenyl)-4-ol, 2',3',5',6'-tetrachloro-", exhibit a spectrum of biochemical and toxic responses in both humans and wildlife. These effects are often mediated through the aryl hydrocarbon (Ah) receptor, leading to various adverse health outcomes. Understanding the environmental impact and toxicological profiles of these compounds is essential for assessing risks and implementing appropriate protective measures (Safe, 1994).

Photocatalytic Oxidation for PCB Degradation

The degradation of chlorinated biphenyls, such as "(1,1'-Biphenyl)-4-ol, 2',3',5',6'-tetrachloro-", can be achieved through photocatalytic oxidation (PCO). This process involves the use of UV light, hydrogen peroxide, and titanium dioxide to break down PCBs into less harmful substances. Optimizing the conditions for PCO, including the concentrations of reactants and the pH, is crucial for maximizing the efficiency of this remediation method (Wong, Tao, Dawson, & Wong, 2004).

Structural-Activity Relationships and Estrogenicity of Hydroxylated PCBs

Hydroxylated derivatives of PCBs, including those similar to "(1,1'-Biphenyl)-4-ol, 2',3',5',6'-tetrachloro-", have been studied for their estrogenic and antiestrogenic activities. These activities are influenced by the specific structural features of the compounds, including the position and number of chlorine atoms. Such studies contribute to our understanding of the endocrine-disrupting potential of PCBs and their metabolites (Connor et al., 1997).

properties

IUPAC Name

4-(2,3,5,6-tetrachlorophenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl4O/c13-8-5-9(14)12(16)10(11(8)15)6-1-3-7(17)4-2-6/h1-5,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFRNOFIZNYHJDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=CC(=C2Cl)Cl)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30933690
Record name 2',3',5',6'-Tetrachloro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30933690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,3,5,6-Tetrachlorophenyl)phenol

CAS RN

14962-32-4
Record name (1,1'-Biphenyl)-4-ol, 2',3',5',6'-tetrachloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014962324
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2',3',5',6'-Tetrachloro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30933690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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